Z-DL-Ala-osu
Description
Contextualization of Z-DL-Ala-osu as a Z-Protected Amino Acid N-Hydroxysuccinimide Ester
This compound is a specific instance of a Z-protected amino acid activated as an N-hydroxysuccinimide ester chemimpex.comchemimpex.com. In this structure, DL-alanine serves as the amino acid core, which is protected at its α-amino group by the benzyloxycarbonyl (Z) moiety. The carboxyl group of this protected amino acid is then converted into an N-hydroxysuccinimide ester. This ester form renders the carboxyl group highly reactive towards nucleophiles, most notably primary amines, thereby facilitating the formation of amide bonds amerigoscientific.comrsc.orglumiprobe.comthermofisher.comchemicalbook.com. The combination of a stable protecting group and an activated ester makes this compound an invaluable reagent for sequential amino acid coupling in peptide synthesis and for conjugating biomolecules in various biotechnological applications chemimpex.com.
Role of Z-Protecting Group (Carbobenzyloxy) in Amino Acid Chemistry
The benzyloxycarbonyl (Cbz or Z) group is a fundamental protecting group in organic synthesis, particularly for amines and amino acids wikipedia.orgtotal-synthesis.compeptide.comacs.orgontosight.aiontosight.aibachem.comfiveable.meweebly.combachem.comwikipedia.orgspectrumchemical.comwiley-vch.deacs.orgorganic-chemistry.org. Its primary role is to temporarily mask the nucleophilic and basic properties of the amine functional group. By converting the amine into a carbamate, the Cbz group prevents it from participating in undesired reactions during multi-step syntheses, such as acylation, alkylation, or oxidation total-synthesis.comfiveable.meacs.org. This masking is essential for achieving chemoselectivity, allowing chemists to precisely control which functional groups react and when, thereby enabling the synthesis of complex molecules like peptides with high purity and yield ontosight.aifiveable.me.
The introduction of the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in 1932 marked a pivotal moment in the history of peptide chemistry wikipedia.orgtotal-synthesis.comacs.orgbachem.comwikipedia.orgwiley-vch.demasterorganicchemistry.comnih.govniscpr.res.inethz.ch. This development provided the first truly effective and reversible method for protecting the α-amino group of amino acids, which was crucial for controlled peptide synthesis wikipedia.orgacs.orgbachem.comwiley-vch.denih.govniscpr.res.inethz.ch. Prior to the Cbz group, peptide synthesis was plagued by issues such as racemization and uncontrolled polymerization wiley-vch.deethz.ch. The Cbz group's ability to prevent racemization during the formation of acyl chlorides was particularly significant ethz.ch. For approximately twenty years, the Cbz-based methodology, often referred to as the Bergmann-Zervas synthesis, was the dominant strategy worldwide, establishing synthetic peptide chemistry as a distinct and rapidly advancing field wikipedia.orgacs.orgwikipedia.orgwiley-vch.deniscpr.res.in. It enabled the synthesis of previously inaccessible oligopeptides and laid the groundwork for future advancements total-synthesis.comethz.ch.
Orthogonality is a critical concept in complex organic synthesis, especially in peptide chemistry, referring to the ability of different protecting groups to be removed selectively under distinct chemical conditions without affecting one another or the desired molecular structure wikipedia.orgbiosynth.comiris-biotech.defiveable.me. The Cbz group exhibits good orthogonality with several other common protecting groups, such as the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups total-synthesis.com. While Cbz is stable to bases, it can be cleaved by catalytic hydrogenation (e.g., Pd-C/H₂) or strong acids total-synthesis.combachem.comwikipedia.org. This differential lability allows for strategic sequential deprotection and coupling steps, a hallmark of efficient peptide synthesis peptide.combiosynth.comiris-biotech.defiveable.me. For instance, the Cbz group is stable to the basic conditions used to remove Fmoc, and conversely, Fmoc is stable to the acidic conditions that might cleave Cbz, though harsh acidic conditions can affect Cbz total-synthesis.com.
Importance of N-Hydroxysuccinimide Esters (OSu) in Activated Ester Chemistry
N-Hydroxysuccinimide (NHS) esters, often abbreviated as OSu esters, are a class of activated carboxylic acid derivatives that have become indispensable tools in organic synthesis amerigoscientific.comrsc.orgchemicalbook.comresearchgate.netthieme-connect.comd-nb.info. Their importance lies in their ability to efficiently activate carboxylic acids, transforming them into highly reactive species capable of forming amide and ester bonds under mild conditions amerigoscientific.comresearchgate.net. This activation is fundamental for numerous applications, including peptide synthesis, bioconjugation, and the creation of functionalized materials amerigoscientific.comrsc.orgresearchgate.netthieme-connect.comd-nb.info. NHS esters are favored due to their favorable reactivity, relative stability towards hydrolysis, good crystallizability, and low toxicity, making them one of the most widely utilized classes of activated esters in chemical synthesis rsc.orgchemicalbook.com.
The mechanism by which NHS esters facilitate amide bond formation involves a nucleophilic acyl substitution reaction. When an NHS ester encounters a primary amine, the amine acts as a nucleophile, attacking the carbonyl carbon of the ester group. This attack leads to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond thermofisher.comresearchgate.netwikipedia.org. The reaction is typically carried out under mildly alkaline conditions, with an optimal pH range of approximately 8.3-8.5, to ensure that the amine is sufficiently deprotonated and nucleophilic, while minimizing the competing hydrolysis of the NHS ester lumiprobe.comthermofisher.com. The release of water-soluble N-hydroxysuccinimide as a byproduct simplifies purification compared to other activation methods researchgate.net.
NHS esters offer several advantages when compared to other activating groups and coupling reagents commonly used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) chemicalbook.comresearchgate.net. NHS esters are generally easier to prepare and are unique among active esters in that they can be isolated and stored researchgate.net. Furthermore, they are considered less toxic than carbodiimides, which can be allergenic and produce urea (B33335) byproducts that complicate purification chemicalbook.comresearchgate.net. The byproduct of NHS ester reactions, N-hydroxysuccinimide, is water-soluble and easily removed, leading to cleaner reaction mixtures and higher yields of the desired product chemicalbook.comresearchgate.net. While carbodiimides are effective coupling agents, the use of NHS esters often results in a less severe impact on the structure of sensitive molecules like proteins chemicalbook.com.
Compound Name Table
| Compound Name | Abbreviation/Alias |
| Z-DL-Alanine N-hydroxysuccinimide ester | This compound |
| Carbobenzyloxy | Cbz, Z |
| N-Hydroxysuccinimide | NHS, OSu |
Data Tables
Table 1: Comparison of Peptide Coupling Activating Groups
| Feature | N-Hydroxysuccinimide (NHS) Esters | Carbodiimides (e.g., DCC) |
| Ease of Preparation | Comparatively easy to prepare researchgate.net | N/A (used as coupling agents) |
| Isolation | Can be isolated and stored researchgate.net | N/A |
| Toxicity | Less toxic researchgate.net | Can be allergenic and more toxic researchgate.net |
| Byproducts | Water-soluble NHS (easily purified) researchgate.net | Urea derivatives (require purification) weebly.comresearchgate.netwikipedia.org |
| Reactivity | Highly reactive with primary amines lumiprobe.comthermofisher.comwikipedia.org | Reacts with carboxylic acids to form activated intermediates |
| Reaction Conditions | Mild alkaline conditions (pH 7-9) lumiprobe.comthermofisher.com | Variable, often requires careful control |
| Protein Structure | Less severe impact on protein structure chemicalbook.com | Can be more severe on protein structure chemicalbook.com |
| Commercial Use | Widely used due to favorable reactivity, stability, low toxicity rsc.org | Widely used coupling agents |
Table 2: Common Cbz (Benzyloxycarbonyl) Deprotection Methods
| Deprotection Method | Reagents/Conditions | Notes |
| Hydrogenolysis | Catalytic hydrogenation (Pd-C, H₂); Ni(0) or Pd(0) catalysis | Mild conditions, common method total-synthesis.comacs.orgwikipedia.org. Can be sensitive to other reducible groups. |
| Acidolysis | Strong acids (e.g., HBr in acetic acid, neat HF, TFA) | Harsh conditions, can cleave Cbz group total-synthesis.combachem.comwikipedia.org. More acid-labile derivatives exist. |
| Nucleophilic Deprotection | 2-mercaptoethanol + K₃PO₄ in DMA at 75 °C | Superior for substrates sensitive to hydrogenolysis or Lewis acids acs.org. |
Overview of DL-Alanine in Chiral and Racemic Contexts
Alanine (B10760859) is one of the simplest alpha-amino acids and is a non-essential amino acid in humans. It exists in two enantiomeric forms: L-Alanine and D-Alanine. L-Alanine is the form predominantly found in proteins and biological systems nih.gov. DL-Alanine, on the other hand, is a racemic mixture, meaning it contains equal amounts of both L-Alanine and D-Alanine wikipedia.org. This racemic mixture is optically inactive because the rotation of plane-polarized light by L-Alanine is exactly canceled by the equal and opposite rotation by D-Alanine wikipedia.orgbyjus.com.
| Property | DL-Alanine | L-Alanine | D-Alanine |
| Chemical Formula | C₃H₇NO₂ | C₃H₇NO₂ | C₃H₇NO₂ |
| Molecular Weight | 89.09 g/mol | 89.09 g/mol | 89.09 g/mol |
| Appearance | White to off-white powder or crystals | White crystalline powder | White crystalline powder |
| Solubility | Soluble in water | Soluble in water | Soluble in water |
| Optical Activity | Inactive | Rotates plane-polarized light clockwise | Rotates plane-polarized light counterclockwise |
| Primary Role | Model reagent for resolution techniques | Protein synthesis, metabolic pathways | Component of peptidoglycans, bacterial cell walls |
| Chirality | Racemic mixture (50% L, 50% D) | Enantiomerically pure (L-form) | Enantiomerically pure (D-form) |
DL-Alanine is often utilized as a model reagent for developing and testing methods for racemic resolution, the process of separating enantiomers from a racemic mixture ottokemi.comscbt.com. Its symmetrical nature in solution makes it a convenient standard for studying chiral recognition and separation techniques jamstec.go.jpresearchgate.net.
Stereochemical Considerations in Peptide Synthesis Research
The stereochemistry of amino acids is a critical factor in peptide synthesis. Proteins are constructed from L-amino acids, and the specific sequence and chirality of these residues dictate the protein's three-dimensional structure and biological function nih.govnih.gov. Incorporating D-amino acids, or racemic mixtures like DL-Alanine, into a peptide chain can significantly alter its properties.
When DL-Alanine is used in peptide synthesis, it introduces a mixture of L-Alanine and D-Alanine residues. This can lead to the formation of diastereomeric peptides, which have different physical and chemical properties compared to peptides composed solely of L-amino acids nih.govnih.gov. For instance, the incorporation of D-amino acids can increase a peptide's resistance to enzymatic degradation, enhance its stability, and modify its conformational preferences nih.govacs.org.
Researchers employ various methods to analyze and control the stereochemistry of amino acids within peptides. Techniques such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases or derivatization with chiral reagents (e.g., Marfey's reagent, l-FDAA) are used to separate and identify individual enantiomers or diastereomers nih.govacs.org. Terahertz (THz) spectroscopy has also shown promise in distinguishing between enantiomers and racemic compounds based on their unique crystal structures, offering potential applications in quality control for chiral pharmaceuticals nii.ac.jp.
Implications of DL-Configuration for Research Applications
The presence of both D- and L-enantiomers in DL-Alanine has several implications for research applications.
Resolution Studies: As mentioned, DL-Alanine serves as a standard for developing and validating methods for enantiomeric separation. This is crucial for industries requiring optically pure compounds, such as pharmaceuticals and fine chemicals ottokemi.comscbt.comresearchgate.net.
Biochemical and Biological Research: While L-amino acids are the building blocks of proteins, D-amino acids are found in various biological contexts, including bacterial cell walls (e.g., D-Alanine in peptidoglycans) and as signaling molecules jamstec.go.jpnih.gov. Research involving DL-Alanine can help elucidate the roles and synthesis pathways of D-amino acids in biological systems. For example, studies on alanine racemase enzymes are important for understanding bacterial cell wall synthesis nih.gov.
Material Science: The distinct crystal structures of L-, D-, and DL-Alanine lead to different terahertz absorption spectra, suggesting potential applications in material identification and analysis nii.ac.jp. Furthermore, the selective adsorption of enantiomers on metal surfaces is being explored for applications in enantiomeric separation and chiral sensing researchgate.net.
Synthesis of Complex Molecules: Protected DL-amino acids can be used in the synthesis of non-natural peptides or peptidomimetics with altered biological activities or increased stability against proteases nih.govacs.orgontosight.ai. The racemic nature simplifies synthesis by avoiding the need for enantioselective steps, though subsequent resolution might be required if a specific enantiomer is desired.
The use of DL-configuration in research allows for the investigation of stereochemical effects without the immediate need for enantiopure starting materials, facilitating broader exploration of chiral phenomena and the development of new synthetic methodologies.
Compound List:
this compound (Subject compound, interpreted as a protected DL-Alanine derivative)
DL-Alanine
L-Alanine
D-Alanine
Z-DL-Alanine (Assumed protected form)
N-Acetyl-DL-alanine
N-DL-Alanyl-DL-Serine
L-cysteine
Dehydroalanine (Dha)
Dehydrobutyrine (Dhb)
Lanthionine (Lan)
Methyllanthionine (MeLan)
l-allo-l-MeLan
dl-MeLan
ll-MeLan
d-allo-l-MeLan
dl-Lan
ll-Lan
d-allo-l-MeLan
l-FDAA (1-fluoro-2,4-dinitrophenyl-5-l-alanine amide)
l-FDLA (1-fluoro-2,4-dinitrophenyl-5-d-alanine amide)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIYNISEFIEQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301057 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73488-77-4 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Synthesis and Derivatization of Z Dl Ala Osu
Synthetic Routes for Z-Protected Amino Acids
The introduction of the benzyloxycarbonyl (Z or Cbz) group is a fundamental step in protecting the α-amino group of amino acids, rendering them suitable for subsequent chemical transformations, such as peptide bond formation.
The classical method for introducing the benzyloxycarbonyl protecting group onto an amino acid, such as DL-alanine, typically involves the reaction of the amino acid with benzyl (B1604629) chloroformate (also known as benzyl chlorocarbonate) under basic conditions gcwgandhinagar.comhighfine.comgoogle.comorganic-chemistry.orgwikipedia.orgresearchgate.netwiley-vch.de. This reaction is often carried out in a biphasic system, where the amino acid is dissolved in an aqueous alkaline solution (e.g., using sodium bicarbonate or sodium carbonate) and benzyl chloroformate is added as an organic solution or neat gcwgandhinagar.comgoogle.com. The base neutralizes the hydrochloric acid generated during the reaction and maintains the amino acid in a reactive, deprotonated form.
The general reaction can be represented as: DL-Alanine + Benzyl Chloroformate + Base → Z-DL-Alanine + Salt + Water
This method is robust and widely applicable to various amino acids, including DL-alanine, yielding the corresponding Z-protected amino acid, Z-DL-alanine gcwgandhinagar.comhighfine.comwiley-vch.de.
While the classical method is effective, modifications can be employed to enhance the yield and purity of Z-protected amino acids. One key aspect is controlling reaction conditions to minimize side reactions. For instance, amino acids with additional functional groups (e.g., hydroxyl or other amino groups) can react with benzyl chloroformate, leading to undesired byproducts and reduced yields of the target Z-amino acid google.com. Careful control of pH and temperature is crucial; maintaining a slightly alkaline pH and moderate temperatures helps to prevent degradation and side reactions gcwgandhinagar.comhighfine.comgoogle.com.
The use of phase-transfer catalysts, such as poly(oxyalkylene) glycols, has been described for reactions involving alkali metal salts of amino acids and benzyl haloformates in polyphase mixtures, which can improve reaction efficiency and product yields google.com. Furthermore, optimizing the stoichiometry of reagents and the choice of solvent system (e.g., aqueous-organic mixtures) can also contribute to better outcomes gcwgandhinagar.comgoogle.com. Efficient work-up procedures, including extraction and crystallization, are vital for isolating Z-DL-alanine in high purity, free from unreacted starting materials and byproducts gcwgandhinagar.comhighfine.com.
Derivatization Studies of Z-DL-Ala-osu for Specific Research Applications
This compound serves as a valuable activated building block for synthesizing more complex molecules, particularly in peptide chemistry and bioconjugation. Its activated carboxyl group readily reacts with primary amines to form amide bonds.
Peptide Synthesis: NHS esters of Z-protected amino acids, including Z-DL-alanine, are commonly used in peptide synthesis. They react smoothly with the amino group of another amino acid or peptide fragment, facilitating the formation of peptide bonds wikipedia.orgsci-hub.segoogle.com. This activation strategy is amenable to both solution-phase and solid-phase peptide synthesis. The reaction can often be carried out under mild conditions, which helps to preserve the integrity of sensitive functional groups and prevent racemization sci-hub.segoogle.com.
Synthesis of Complex Biomolecules: While specific studies detailing the use of this compound are not explicitly detailed in the provided snippets, related compounds like Boc-D-Ala-OSu have been employed in the synthesis of complex molecules such as DltA inhibitors, which are investigated for their potential as adjuvant antibiotics mdpi.compreprints.orgpreprints.org. This demonstrates the utility of activated amino acid derivatives like this compound as key intermediates in the construction of biologically active compounds. The ability to form stable amide linkages makes this compound a versatile reagent for attaching the DL-alanine moiety to various molecular scaffolds.
Chemical Transformations at the Carboxyl Terminus
The carboxyl terminus of this compound, in the form of an N-hydroxysuccinimide (NHS) ester, is highly reactive and serves as an excellent leaving group. This characteristic facilitates nucleophilic acyl substitution reactions, primarily amidation, with primary and secondary amines. This transformation is fundamental for forming peptide bonds or conjugating the alanine (B10760859) derivative to amine-containing biomolecules. For instance, the reaction of this compound with an amine (R-NH₂) results in the formation of a new amide bond, releasing N-hydroxysuccinimide as a byproduct mdpi.comgoogle.comthieme-connect.deoup.comsigmaaldrich.com.
Amidation: this compound readily reacts with primary amines (R-NH₂) to form Z-DL-Ala-NH-R and N-hydroxysuccinimide. This reaction is typically carried out in mild conditions, often in polar aprotic solvents like DMF or acetonitrile, and is efficient in forming amide linkages mdpi.comgoogle.comthieme-connect.deoup.comsigmaaldrich.com.
Esterification: While less common for direct derivatization of the NHS ester itself, the activated carboxyl group can, in principle, react with alcohols to form new esters. However, amidation is the predominant reaction pathway due to the higher nucleophilicity of amines.
Modifications for Bioconjugation and Probe Development
The activated ester functionality of this compound makes it a versatile building block for bioconjugation and the development of chemical probes. Its ability to form stable amide bonds under mild conditions is crucial for modifying biomolecules without compromising their native structure or function.
Bioconjugation: this compound can be conjugated to proteins, peptides, or other amine-containing biomolecules. This process typically involves reacting the NHS ester with the ε-amino groups of lysine (B10760008) residues or the N-terminal α-amino group of a protein mdpi.comgoogle.comuniversiteitleiden.nlacs.org. The benzyloxycarbonyl (Z) protecting group on the amino terminus can be removed later if necessary, allowing for further modifications or the introduction of other functionalities.
Probe Development: In the development of chemical probes, this compound can serve as a scaffold to attach reporter molecules (e.g., fluorophores, biotin) or affinity tags to specific biological targets. The ease of reaction with amine functionalities allows for the incorporation of the alanine moiety into complex molecular designs for biological studies mdpi.comgoogle.comuniversiteitleiden.nl. For example, N-hydroxysuccinimide esters are widely used for labeling biomolecules mdpi.comwiley-vch.de.
Control of Racemization in Synthetic Procedures Involving this compound
The synthesis and handling of chiral compounds like alanine derivatives are susceptible to racemization, the loss of stereochemical integrity. Maintaining the enantiomeric purity of this compound is critical for applications where stereochemistry dictates biological activity.
Factors Influencing Stereochemical Integrity
Several factors can influence the stereochemical integrity of this compound during its synthesis and subsequent reactions:
Base Catalysis: The presence of bases, particularly during activation or coupling steps, can promote racemization. This often occurs through the abstraction of the α-proton, leading to the formation of an enolate or oxazolone (B7731731) intermediate, which can then re-protonate non-stereoselectively wiley-vch.deuniurb.ithighfine.comcreation.commdpi.com. The use of strong bases or prolonged exposure to milder bases can increase the risk of racemization.
Activation Methods: The method used to activate the carboxyl group can impact stereochemical integrity. While NHS esters are generally considered relatively stable, aggressive activation conditions or prolonged pre-activation times can sometimes lead to racemization uniurb.ithighfine.com.
Temperature and Reaction Time: Higher temperatures and longer reaction times can accelerate racemization processes highfine.comcreation.commdpi.com. Therefore, reactions involving this compound are often performed at or below room temperature, with optimized reaction times.
Amino Acid Sequence and Structure: While this compound is a racemic mixture, if it were to be synthesized or used in a context where a specific enantiomer is desired, the inherent susceptibility of alanine to racemization, particularly when adjacent to certain amino acids or under specific coupling conditions, needs consideration wiley-vch.dehighfine.combris.ac.uk.
Analytical Techniques for Chiral Purity Assessment
Accurate assessment of the chiral purity of this compound is essential. Various analytical techniques are employed for this purpose:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC, utilizing chiral stationary phases (CSPs) or chiral mobile phase additives, is a primary method for separating and quantifying enantiomers researchgate.netnih.govaimspress.comchemistrydocs.comrsc.org. This allows for the determination of enantiomeric excess (ee), which quantifies the degree of enrichment of one enantiomer over the other chemistrysteps.comyoutube.comrsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to assess chiral purity, often by employing chiral shift reagents or by derivatizing the sample with a chiral auxiliary to form diastereomers, which can then be distinguished by NMR. This method can provide detailed structural information and is sensitive to the presence of stereoisomers researchgate.netnih.gov.
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS), mass spectrometry can be used to identify and quantify compounds, including enantiomers, especially after chiral derivatization. This is particularly useful in complex biological matrices nih.govaimspress.com.
Mechanistic Investigations of Z Dl Ala Osu in Peptide Bond Formation
Role of Z-DL-Ala-osu as a Coupling Agent in Solution-Phase Peptide Synthesis (SPPS)
This compound, or N-benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester, serves as an efficient coupling agent in solution-phase peptide synthesis (SPPS). chemimpex.com Its pre-activated nature, in the form of an N-hydroxysuccinimide (OSu) ester, facilitates the formation of a peptide bond with a free amino group of another amino acid or peptide. This active ester strategy is a widely employed method in peptide chemistry due to its reliability and the generation of a water-soluble byproduct, N-hydroxysuccinimide (HOSu), which simplifies purification. uniurb.it
The fundamental reaction mechanism involves the nucleophilic attack of the amino group of an amino acid or peptide (the amine component) on the carbonyl carbon of the active ester, this compound (the carboxyl component). uniurb.it This process is a type of acyl substitution.
The key steps are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine component attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The N-hydroxysuccinimide moiety is a good leaving group due to the stability of the resulting N-hydroxysuccinimide anion, which is resonance-stabilized. The departure of the OSu group is the rate-determining step.
Proton Transfer: A proton is transferred from the newly formed amide nitrogen to a base in the reaction mixture, yielding the neutral peptide and the protonated base.
The benzyloxycarbonyl (Z) group serves as a urethane-type protecting group for the α-amino group of the alanine (B10760859) residue, preventing its self-polymerization and ensuring that the desired peptide bond is formed. osti.govresearchgate.net This protecting group is stable under the coupling conditions but can be removed later in the synthesis sequence. osti.gov
The kinetics of peptide bond formation using active esters like this compound are influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the presence of catalysts. The reaction generally follows second-order kinetics, being first order with respect to both the active ester and the amine component. iisc.ac.in
The rate of coupling is significantly affected by the electron-withdrawing ability of the active ester group. iisc.ac.in While specific kinetic data for this compound is not extensively detailed in the provided results, studies on similar Z- and Boc-amino acid-active esters show that the OSu group provides a good balance of reactivity and stability. iisc.ac.in The reaction is generally considered to be under kinetic control, aiming for rapid peptide bond formation to minimize side reactions. thieme-connect.deresearchgate.net
Table 1: Factors Influencing the Kinetics of Peptide Bond Formation with this compound
| Factor | Effect on Reaction Rate |
|---|---|
| Solvent Polarity | Can influence the solvation of reactants and transition states, affecting the rate. |
| Reactant Concentration | Higher concentrations of the active ester and amine component lead to a faster reaction rate, as per second-order kinetics. iisc.ac.in |
| Steric Hindrance | Bulky side chains on either the active ester or the amine component can decrease the reaction rate. |
| Temperature | Increasing the temperature generally increases the reaction rate, but may also promote side reactions. sciencemadness.org |
| Presence of Catalysts | Weak acids or bases can catalyze the reaction by facilitating proton transfer steps. sci-hub.se |
Stereochemical Outcomes and Racemization Pathways during Coupling
A critical aspect of peptide synthesis is the maintenance of stereochemical integrity at the α-carbon of the amino acids. Since this compound is a racemic mixture of the D- and L-alanine enantiomers, its use in coupling reactions will inherently lead to diastereomeric products if the amine component is chiral.
When this compound is coupled with a chiral, enantiomerically pure amino acid (e.g., L-valine methyl ester), a mixture of two diastereomers is formed: Z-D-Ala-L-Val-OMe and Z-L-Ala-L-Val-OMe. nih.gov The ratio of these diastereomers can be influenced by kinetic factors and the specific reaction conditions. The formation of diastereomers is a direct consequence of the racemic nature of the starting material. nih.gov
The analysis and separation of these diastereomers can be achieved using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, often after deprotection. ljmu.ac.ukuni-regensburg.de
While this compound is itself a racemic mixture, it is crucial to prevent further racemization of the activated amino acid residue during the coupling reaction, especially when starting with an enantiomerically pure N-protected amino acid active ester. Racemization at the α-carbon of the activated residue can occur through two primary pathways: direct enolization and oxazolone (B7731731) (azlactone) formation. uniurb.it
Direct Enolization: A base can abstract the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate, which can be protonated from either face to yield a racemic mixture.
Oxazolone Formation: This is a more common pathway for racemization. The carbonyl oxygen of the urethane (B1682113) protecting group can attack the activated carboxyl carbon, forming a five-membered oxazolone ring. The α-proton of the oxazolone is acidic and can be readily abstracted by a base, leading to a resonance-stabilized, achiral intermediate. Reprotonation can occur from either side, resulting in a racemic mixture of the oxazolone, which then reacts with the amine component to produce a racemic peptide.
Urethane-based protecting groups like the Z-group are known to suppress racemization via the oxazolone mechanism to a significant extent compared to other protecting groups. osti.gov However, the risk of racemization is still present, particularly with the use of strong bases or prolonged reaction times. chimia.ch
Strategies to minimize racemization include:
Choice of Coupling Reagent and Additives: While this compound is a pre-formed active ester, in other coupling methods, the choice of activating agent and additives like HOBt or HOAt can significantly reduce racemization. luxembourg-bio.com
Control of Base: Using a mild, non-nucleophilic base in stoichiometric amounts is crucial. Excess strong base can promote both enolization and oxazolone formation. peptide.com
Low Temperatures: Conducting the coupling reaction at lower temperatures can help to minimize the rate of racemization. thieme-connect.de
Reaction Time: Minimizing the time the activated amino acid exists in solution before reacting with the amine component can reduce the opportunity for racemization.
Side Reactions and By-product Formation in this compound Mediated Reactions
Besides racemization, other side reactions can occur during peptide coupling with this compound, leading to the formation of impurities and reducing the yield of the desired peptide.
One potential side reaction is the Lossen rearrangement of the N-hydroxysuccinimide ester. uniurb.it This can be more pronounced under certain conditions and with specific amino acid derivatives, leading to the formation of β-alanine derivatives. chimia.chnih.gov
Another possibility is the formation of diketopiperazines , particularly when coupling the second amino acid to a dipeptide-resin in solid-phase synthesis, though this is less of a concern in solution-phase synthesis unless a dipeptide is being activated. peptide.com
Furthermore, incomplete reactions or the presence of impurities in the starting materials can lead to the formation of deletion sequences or other truncated peptides. osti.gov Careful control of reaction conditions and purification of intermediates are essential to minimize these side products. peptide.com
Table 2: Common Side Reactions in Peptide Synthesis with Active Esters
| Side Reaction | Description | Contributing Factors |
|---|---|---|
| Racemization | Loss of stereochemical integrity at the α-carbon of the activated amino acid. uniurb.it | Strong bases, high temperatures, prolonged reaction times. chimia.chpeptide.com |
| Lossen Rearrangement | Rearrangement of the active ester leading to β-alanine derivatives. uniurb.itnih.gov | Can be inherent to the use of OSu esters, potentially influenced by base and temperature. chimia.ch |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide to form a six-membered ring. peptide.com | More prevalent at the dipeptide stage, especially with proline. peptide.com |
| Incomplete Coupling | Unreacted starting materials remain, leading to deletion sequences in subsequent steps. osti.gov | Steric hindrance, insufficient reaction time or coupling agent. |
Aspartimide Formation and Related Cyclizations
A significant side reaction encountered during the stepwise synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS), is the formation of aspartimide. iris-biotech.denih.gov This intramolecular cyclization occurs when the nitrogen atom of the peptide bond following an aspartic acid (Asp) residue attacks the side-chain ester of the Asp, leading to a succinimide (B58015) derivative. researchgate.net This process is particularly problematic when using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy, as the repeated basic conditions required for Fmoc removal, typically with piperidine (B6355638), promote this undesirable reaction. iris-biotech.desigmaaldrich.com
The formation of the aspartimide ring is not only a loss of the desired peptide but also leads to a cascade of subsequent side products. The chiral center at the α-carbon of the aspartyl residue is labile in the aspartimide intermediate, leading to racemization. sigmaaldrich.com The cyclic imide can then be opened by nucleophiles present in the reaction mixture. Ring-opening by water or hydroxide (B78521) ions can produce a mixture of the desired α-peptide and the isomeric β-peptide, where the peptide bond is formed with the side-chain carboxyl group of the aspartic acid. nih.govug.edu.pl Furthermore, attack by piperidine can lead to the formation of α- and β-piperidide adducts. iris-biotech.denih.gov This complex mixture of by-products, some of which are diastereomers and regioisomers of the target peptide, can be extremely difficult to separate by standard purification techniques like HPLC, sometimes making the synthesis of certain peptide sequences practically impossible. nih.govsigmaaldrich.com
The propensity for aspartimide formation is highly dependent on the amino acid sequence around the aspartic acid residue. Sequences such as -Asp-Gly-, -Asp-Asn-, and -Asp-Arg- are known to be particularly susceptible to this side reaction. iris-biotech.denih.gov
To mitigate aspartimide formation, several strategies have been developed. One approach involves the use of sterically bulky side-chain protecting groups for aspartic acid, which hinder the initial intramolecular cyclization. nih.gov Another strategy employs modified deprotection conditions, such as using weaker bases or adding acidic additives to the piperidine solution to reduce the basicity. iris-biotech.de The use of specific protecting groups on the amide backbone, such as the 2,4-dimethoxybenzyl (Dmb) group, can also effectively suppress aspartimide formation. iris-biotech.de
Table 1: Factors Influencing Aspartimide Formation and Preventive Measures
| Factor | Description | Prevention Strategies |
| Peptide Sequence | The amino acid C-terminal to the Asp residue significantly influences the rate of aspartimide formation. Asp-Gly, Asp-Asn, and Asp-Arg sequences are particularly problematic. iris-biotech.denih.gov | Sequence optimization if possible; use of specialized protecting groups for problematic sequences. |
| Base Treatment | Repeated exposure to strong bases, such as piperidine for Fmoc deprotection, catalyzes the cyclization reaction. iris-biotech.desigmaaldrich.com | Use of weaker bases (e.g., DBU in some contexts, though it can also catalyze the reaction), shorter deprotection times, or addition of an acidic component like formic acid. iris-biotech.depeptide.com |
| Asp Side-Chain Protection | The nature of the ester group protecting the Asp side-chain carboxyl can influence the rate of cyclization. Less sterically hindered esters are more reactive. nih.gov | Employment of bulky protecting groups like O-t-butyl (OtBu) or trityl-based groups. nih.gov |
| Temperature | Higher temperatures can accelerate the rate of aspartimide formation. | Conducting the synthesis at lower temperatures. |
Other Undesired Reactions and Their Prevention
Beyond aspartimide formation, several other side reactions can occur during peptide synthesis involving activated amino acid derivatives like this compound. The benzyloxycarbonyl (Z) group, while a robust protecting group, can be susceptible to certain side reactions under specific conditions. ug.edu.plwiley-vch.de
One potential issue is the formation of N-acylurea derivatives. This can happen when carbodiimides are used as coupling agents. The activated O-acylisourea intermediate can rearrange to a more stable, but unreactive, N-acylurea, effectively terminating the peptide chain elongation. ethz.ch
Racemization is a constant concern in peptide synthesis, particularly when activating the carboxyl group of an amino acid. The formation of an oxazolone (or azlactone) intermediate from the activated N-acyl amino acid can lead to the loss of stereochemical integrity at the α-carbon. wiley-vch.de While the Z-group is generally considered to be effective at suppressing racemization, the risk is not entirely eliminated, especially with prolonged activation times or in the presence of strong bases. wiley-vch.de
Another potential side reaction is the premature cleavage of the protecting group or the peptide from the solid support, especially during prolonged synthesis of long peptides that require numerous deprotection and coupling cycles. peptide.com
Prevention of these undesired reactions relies on a combination of factors, including the careful choice of protecting groups, coupling reagents, and reaction conditions. peptide.comwiley-vch.de For instance, the addition of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to carbodiimide-mediated couplings can suppress N-acylurea formation and minimize racemization by forming a more stable active ester intermediate. The use of pre-formed active esters, like this compound, is itself a strategy to avoid the in-situ formation of more problematic activated species.
Table 2: Common Undesired Reactions and Prevention Methods
| Undesired Reaction | Description | Prevention Methods |
| N-Acylurea Formation | Irreversible rearrangement of the O-acylisourea intermediate when using carbodiimide (B86325) coupling agents. ethz.ch | Use of coupling additives like HOBt or NHS; use of pre-activated esters. |
| Racemization | Loss of stereochemical purity via oxazolone formation, particularly during the activation step. wiley-vch.de | Use of racemization-suppressing coupling reagents and additives; careful control of reaction time and temperature; use of urethane-based protecting groups like Z and Fmoc. wiley-vch.de |
| Premature Cleavage | Loss of peptide from the resin or removal of side-chain protecting groups during repeated deprotection cycles in SPPS. peptide.com | Use of orthogonal protecting group schemes and linkers that are stable to the conditions of chain elongation. peptide.com |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide attached to the resin, leading to cleavage from the support. This is most common at the dipeptide stage. | Use of bulky N-terminal protecting groups or incorporation of the first two amino acids as a pre-formed dipeptide. |
Computational Chemistry Approaches to Elucidate Reaction Mechanisms
Computational chemistry has become an indispensable tool for investigating the intricate mechanisms of chemical reactions, including peptide bond formation. osu.edusmu.edu These methods provide insights into reaction pathways, transition state structures, and the energetics of these processes at a level of detail that is often inaccessible through experimental means alone. oregonstate.edunih.gov
Molecular Dynamics Simulations of this compound Reactivity
Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules in solution, providing a picture of how reactants approach each other, the role of the solvent, and the conformational changes that occur during a reaction. nih.govcnr.it For a reaction involving this compound, MD simulations can be used to model the interaction of the active ester with an incoming nucleophile (the N-terminus of a peptide chain) in a simulated solvent environment.
These simulations can reveal the preferred orientations for reactive encounters and the role of solvent molecules in stabilizing or destabilizing intermediates and transition states. nih.gov By employing reactive force fields or combining MD with quantum mechanics (QM/MM methods), it is possible to simulate the bond-breaking and bond-forming events of the peptide bond formation itself. osu.edu This can help elucidate the step-by-step mechanism, including the formation of the tetrahedral intermediate and the subsequent collapse to form the new peptide bond and release the N-hydroxysuccinimide leaving group. Recent studies have utilized deep potential molecular dynamics to reveal competing mechanisms for peptide bond formation in aqueous solutions. nih.gov
Quantum Chemical Calculations of Transition States
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are highly effective for locating and characterizing the transition states of chemical reactions. researchgate.net The transition state represents the highest energy point along the reaction coordinate and its structure and energy determine the kinetics of the reaction.
For the reaction of this compound, quantum chemical calculations can be used to model the geometry of the transition state for the nucleophilic attack of an amine on the activated carbonyl carbon. nih.gov These calculations provide the activation energy barrier for the reaction, which is directly related to the reaction rate. By comparing the activation energies for different possible pathways (e.g., concerted vs. stepwise mechanisms, or pathways involving explicit solvent molecules), the most likely reaction mechanism can be identified. smu.edu
Furthermore, these calculations can be used to understand the factors that influence side reactions. For example, by calculating the energy barriers for both the desired peptide bond formation and the undesired aspartimide formation, one can gain a quantitative understanding of why one process might be favored over the other under certain conditions. osu.edu
Table 3: Application of Computational Methods to Peptide Bond Formation
| Computational Method | Information Gained | Relevance to this compound |
| Molecular Dynamics (MD) | Solvation effects, conformational preferences, reactant approach trajectories, and dynamic behavior of intermediates. nih.govcnr.it | Understanding the role of the solvent in the reaction, identifying productive reactant orientations, and exploring the conformational flexibility of the Z-Ala moiety. cnr.it |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed electronic structure and energetics of the reaction occurring within a larger molecular system (e.g., in a solvent box). osu.edu | Modeling the bond-forming and bond-breaking steps of the reaction of this compound with a peptide chain, including the influence of the local environment. |
| Density Functional Theory (DFT) | Geometries and energies of reactants, products, intermediates, and transition states; reaction energy barriers. researchgate.net | Calculating the activation energy for peptide bond formation, locating the transition state structure, and investigating the energetics of side reactions like racemization. nih.gov |
Applications of Z Dl Ala Osu in Advanced Peptide and Protein Research
Application in Prodrug Design and Drug Development Research
Improving Bioavailability of Research Compounds
Z-DL-Ala-OSu is utilized in drug development for the formulation of prodrugs. By conjugating this compound to active pharmaceutical ingredients (APIs), researchers can enhance their absorption and bioavailability. This strategy leverages the compound's ability to form stable conjugates that can improve the pharmacokinetic profile of therapeutic agents, ultimately leading to more effective treatments chemimpex.comchembk.com.
Design of Cleavable Linkers for Controlled Release
The N-hydroxysuccinimide ester functionality of this compound is a highly reactive moiety that readily forms stable amide bonds with primary amines. This characteristic makes it an invaluable component in bioconjugation strategies, where it can be used to attach biomolecules such as antibodies or enzymes to surfaces or other molecules. In the context of drug delivery systems, such as Antibody-Drug Conjugates (ADCs), this compound can serve as a building block or a reactive intermediate in the design of linkers. These linkers are critical for the controlled release of therapeutic payloads at target sites, thereby improving the specificity and efficacy of targeted therapies chemimpex.comchembk.comchemimpex.comnih.gov. The stability and compatibility of OSu esters with various reaction conditions further enhance their utility in creating robust and functional bioconjugates.
Contributions to Biochemical Research and Reagent Development
Beyond its role in peptide synthesis, this compound significantly contributes to the broader landscape of biochemical research and the development of novel reagents for biological studies.
Use as a Standard Amino Acid Derivative in Assays
This compound serves as a valuable reagent in the development of diagnostic tests. Its ability to react selectively with amines allows for the creation of specific reagents that can improve the accuracy and specificity of disease detection methods chemimpex.comchembk.com. Furthermore, in neuroscience research, this compound aids in studying neurotransmitter systems by providing insights into amino acid interactions, which is crucial for understanding neurological disorders and developing potential treatments chemimpex.com. The compound's reactivity as an activated amino acid derivative makes it suitable for incorporation into various biochemical assays and for developing probes to study biological processes.
Development of Novel Reagents for Biological Studies
The compound's utility extends to the development of novel reagents for biological studies through its application in bioconjugation. By enabling the attachment of biomolecules, this compound facilitates the creation of functionalized surfaces, modified enzymes, or antibody conjugates for targeted therapies and advanced biomaterials chemimpex.comchembk.comchemimpex.com. Its inherent stability and compatibility with diverse reaction conditions make it a reliable choice for researchers aiming to synthesize high-purity peptides and complex biomolecules. The N-hydroxysuccinimide ester group is known for its high storage stability and reactivity, positioning this compound as a convenient and effective reagent for a wide array of chemical biology applications mdpi.com.
Chemical Properties of this compound
| Property | Value | Source |
| Compound Name | This compound (Z-DL-alanine-N-hydroxysuccinimide ester) | chemimpex.comchembk.com |
| CAS Number | 73488-77-4 | chemimpex.comchembk.com |
| Molecular Formula | C₁₅H₁₆N₂O₆ | chemimpex.comchembk.com |
| Molecular Weight | 320.3 g/mol | chemimpex.comchembk.com |
| Purity | ≥ 98% (HPLC) | chemimpex.comchembk.com |
| Melting Point | 88 - 100 °C | chemimpex.comchembk.com |
| Appearance | White to beige powder | chemimpex.comchembk.com |
| Storage Conditions | 0 - 8 °C | chemimpex.comchembk.com |
Key Applications of this compound
| Application Area | Role in Research |
| Peptide Synthesis | Acts as a coupling agent, facilitating efficient peptide bond formation and enhancing yield and purity. |
| Drug Development | Used in prodrug formulation to improve the bioavailability and absorption of active pharmaceutical ingredients. |
| Bioconjugation | Attaches biomolecules (e.g., antibodies, enzymes) to surfaces or other molecules for targeted therapies. |
| Diagnostic Applications | Serves as a component in creating reagents for diagnostic tests, improving detection accuracy and specificity. |
| Biochemical Research | Aids in studying neurotransmitter systems and amino acid interactions, particularly in neuroscience. |
Compound List
this compound (Z-DL-alanine-N-hydroxysuccinimide ester)
Z-L-alanine hydroxysuccinimide ester
Z-D-alanine-N-hydroxysuccinimide ester
Boc-D-Ala-OSu
N-hydroxysuccinimide (NHS)
N-hydroxysuccinimide ester (OSu)
Z-phenylalanine
Z-aspartic acid β-benzyl ester
N-phenylglycine
Z-valine
N-(1-ethoxycarbonyl-3-phenyl-propyl)alanine
Nitrobenzoic acid
Acetylsalicylic acid
Toluic acid
(1R,8S,9S)-bicyclo-[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate (BCN-O-CO-OSu)
Fmoc-Cys(Trt)-OH
Fmoc-Lys(N3)-OH
Biotinylated wheat germ agglutinin (WGA)-lectin/streptavidin
GlcNAc-azide
Biotinylated wheat germ agglutinin (WGA)-lectin
Streptavidin (SA)
D-Ala-AMP
Fmoc-Ala(cholesteryltriazyl)-OH
Fmoc-O2Oc-OH
BCN-peptides
Fmoc-tritylcysteine
Azidopeptide
Mono-BCN-peptide
Bis-BCN-peptide
Z-Ala-OSu (Z-L-alanine N-hydroxysuccinimide ester)
Z-Val-Osu
DL-Propargylglycine
L-Tyrosine disodium (B8443419) salt
N6-Diazo-L-Fmoc-lysine
Fmoc-Asp(OtBu)-OH
Fmoc-Ala-OH
Fmoc-Glu(OAll)-OH
Fmoc-Lys-OH
Fmoc-L-Lys (Boc)-OH
Fmoc-L-Trp(Boc)-OH
H-γ-Glu-Leu-OH
Fmoc-L-Lys(Dde)-OH
Fmoc-Thr(tBu)-OH
Fmoc-Tyr(tBu)-OH
Fmoc-Hyp(tBu)-OH
Fmoc-Ile-OH
Fmoc-Bip(4,4')-OH
Fmoc-Cys(Trt)-OH
Fmoc-Phe-OH
Fmoc-Pra-OH
Levacetylleucine
(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
L,L-Dityrosine
Fmoc-L-Val-OH
Fmoc-Ser(tBu)-OH
Analytical and Characterization Methods for Z Dl Ala Osu and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of Z-DL-Ala-osu, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a virtual fingerprint of the molecule, allowing for the verification of its key structural components.
In a typical ¹H NMR spectrum, specific protons within the molecule resonate at characteristic chemical shifts (δ), measured in parts per million (ppm). The signals are influenced by the local electronic environment. libretexts.org For this compound, the spectrum would exhibit distinct signals corresponding to the protons of the alanine (B10760859) backbone, the benzyloxycarbonyl (Z) protecting group, and the N-hydroxysuccinimide (OSu) ester.
Similarly, a ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, confirming the presence of carbonyl groups, aromatic rings, and aliphatic carbons. While experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known ranges for its constituent functional groups. oregonstate.edu
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | ||
|---|---|---|---|
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Alanine CH₃ | ~1.5 - 1.7 | Alanine CH₃ | ~18 - 22 |
| Alanine α-CH | ~4.5 - 4.8 | Alanine α-CH | ~50 - 55 |
| Amide NH | ~5.5 - 6.0 | Succinimide (B58015) CH₂-CH₂ | ~25 - 30 |
| Benzyl (B1604629) CH₂ | ~5.1 - 5.3 | Benzyl CH₂ | ~65 - 70 |
| Aromatic C₆H₅ | ~7.2 - 7.4 | Aromatic C₆H₅ | ~127 - 136 |
| Succinimide CH₂-CH₂ | ~2.8 - 2.9 | Z-group C=O | ~155 - 158 |
| Alanine C=O | ~168 - 172 | ||
| Succinimide C=O | ~170 - 173 |
Note: Predicted values are based on typical chemical shift ranges for the respective functional groups and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Purity and Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and assess the purity of this compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides precise mass information.
For this compound (molecular formula C₁₅H₁₆N₂O₆), the expected monoisotopic mass is approximately 320.10 Da. In a mass spectrum, this would be observed as the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electrospray Ionization - ESI). The high resolution of modern mass spectrometers allows for mass accuracy of less than 5 ppm, which can help confirm the elemental composition. osu.edu
MS is also used to analyze the fragmentation patterns of the molecule, which can provide further structural confirmation. When subjected to fragmentation (e.g., in tandem MS/MS experiments), the this compound ion will break at its weakest bonds, producing characteristic fragment ions. miamioh.edunih.gov
Key Molecular and Fragmentation Data for this compound from Mass Spectrometry
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₆ |
| Molecular Weight | 320.30 g/mol |
| Monoisotopic Mass | 320.1008 Da |
| Expected Molecular Ion (ESI-MS) | [M+H]⁺ at m/z 321.1, [M+Na]⁺ at m/z 343.1 |
| Predicted Key Fragment 1 | Loss of N-hydroxysuccinimide (C₄H₅NO₂) group, resulting in an ion around m/z 206 |
| Predicted Key Fragment 2 | Loss of the benzyl group (C₇H₇) from the Z-protector, resulting in a fragment ion around m/z 91 |
| Predicted Key Fragment 3 | Cleavage of the entire benzyloxycarbonyl group (C₈H₇O₂), leading to a fragment corresponding to the Ala-OSu moiety |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov
High-Performance Liquid Chromatography (HPLC) for Diastereomeric Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis. For chiral molecules like this compound, determining stereoisomeric purity is critical. While this compound itself is a racemic mixture of enantiomers, its diastereomeric purity becomes relevant after it has been reacted with another chiral molecule.
The indirect method of chiral separation is commonly applied here. researchgate.netnih.gov This approach involves derivatizing the this compound mixture with a pure, single-enantiomer chiral derivatizing agent (CDA). researchgate.net This reaction converts the pair of enantiomers (Z-D-Ala-osu and Z-L-Ala-osu) into a pair of diastereomers. Because diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column (like a C18 reversed-phase column). researchgate.net The relative peak areas of the two separated diastereomers in the resulting chromatogram correspond directly to the original enantiomeric ratio of the this compound.
Gas Chromatography (GC) for Enantiomeric Purity
Gas Chromatography (GC) is another powerful method for determining the enantiomeric purity of compounds derived from DL-alanine. This technique requires the analyte to be volatile and thermally stable. Since this compound is not directly suitable for GC analysis, a preliminary hydrolysis step is required to remove the Z and OSu groups, yielding DL-alanine.
The resulting DL-alanine is then derivatized to increase its volatility. A common procedure involves esterification followed by acylation. The derivatized enantiomers are then separated by capillary gas chromatography on a chiral stationary phase (CSP). ass-ets.org The CSP interacts differently with the D- and L-enantiomers, causing them to travel through the column at different rates and thus be separated in time, allowing for their quantification.
Advanced Chiral Analysis Techniques for DL-Alanine Containing Compounds
Beyond standard HPLC and GC, several advanced techniques offer high efficiency and resolution for the analysis of chiral compounds like those containing DL-alanine.
Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector (such as a cyclodextrin) is added to the background electrolyte. nih.govresearchgate.net The enantiomers of a compound like DL-alanine (after deprotection) form transient diastereomeric complexes with the chiral selector, which have different mobilities, enabling their separation. nih.gov Variations of CE, such as Micellar Electrokinetic Chromatography (MEKC) and Capillary Electrochromatography (CEC), offer further versatility for separating a wide range of chiral molecules. dergipark.org.tr
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations that uses a supercritical fluid (often carbon dioxide) as the mobile phase. ass-ets.org It combines some of the best features of both GC and HPLC, offering fast separations and high efficiency. When used with chiral stationary phases, SFC can provide excellent resolution of enantiomers for alanine-containing compounds.
Chiral HPLC and GC Methodologies
Direct enantiomeric separation of this compound and its parent compound, N-benzyloxycarbonyl-DL-alanine (Z-DL-Ala), can be effectively achieved using chiral stationary phases (CSPs) in both high-performance liquid chromatography (HPLC) and gas chromatography (GC).
High-Performance Liquid Chromatography (HPLC):
The choice of CSP is paramount for successful chiral separation in HPLC. For N-protected amino acids like Z-DL-Ala, macrocyclic glycopeptide-based CSPs have demonstrated excellent enantioselectivity. The CHIROBIOTIC T column, based on the teicoplanin aglycone, is particularly well-suited for resolving N-derivatized amino acids, including those with benzyloxycarbonyl (Z) protecting groups. The separation mechanism involves multiple intermolecular interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which differ between the two enantiomers and the chiral selector.
Another effective class of CSPs for the separation of amino acid enantiomers are crown ethers. chromatographyonline.com Crown-ether based columns, such as Crownpak CR-I(+), are particularly effective for underivatized amino acids and work by forming host-guest complexes with the primary amino group. ankara.edu.trresearchgate.net While this compound itself has a protected amino group, this type of column is highly relevant for analyzing the starting material (DL-alanine) or for assessing any deprotection during synthesis or storage.
A typical setup for the chiral HPLC separation of N-protected amino acids is summarized in the table below.
| Parameter | Typical Conditions |
| Stationary Phase | CHIROBIOTIC T (Teicoplanin-based CSP) |
| Mobile Phase | Polar organic mode (e.g., Methanol/Acetonitrile/Acetic Acid/Triethylamine) or Reversed-phase mode (e.g., Water/Acetonitrile with buffer) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 254 nm or 265 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC):
For GC analysis, the analytes must be volatile. Therefore, this compound would typically be converted to a more volatile derivative prior to analysis. The chiral separation is then performed on a capillary column coated with a chiral stationary phase. Polysiloxane-based polymers functionalized with chiral selectors, such as Chirasil-Val, are commonly used for the enantiomeric separation of amino acid derivatives. jamstec.go.jp Another option is cyclodextrin-based CSPs, like the trifluoroacetyl derivatized cyclodextrin in an Astec CHIRALDEX G-TA column, which can resolve derivatized amino acids. The derivatization process, often involving esterification of the carboxyl group and acylation of the amino group (if free), is crucial for achieving good chromatographic peak shape and resolution.
Derivatization Strategies for Chiral Resolution
An alternative to direct separation on chiral stationary phases is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physical properties and can be separated on a standard achiral column (e.g., C18 reversed-phase). nih.gov
This strategy is primarily applicable to the parent amino acid, DL-alanine, before the introduction of the benzyloxycarbonyl protecting group. One of the most widely used CDAs is Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govnih.govnih.gov The reaction involves the nucleophilic substitution of the fluorine atom on the FDAA molecule by the primary amino group of the amino acid. biorxiv.orgbiorxiv.org
The reaction of DL-alanine with L-FDAA yields two diastereomers: L-FDA-D-Ala and L-FDA-L-Ala. These diastereomers can then be separated and quantified using reversed-phase HPLC. nih.gov
Other notable chiral derivatizing agents for amino acids include:
GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate): Reacts with the amino group to form diastereomeric thiourea derivatives. nih.gov
(S)-NIFE ((S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester): Forms diastereomeric carbamates. nih.gov
OPA-IBLC (o-phthalaldehyde/isobutyryl-L-cysteine): Forms fluorescent diastereomeric isoindole derivatives. nih.gov
The choice of derivatizing agent can influence the resolution, sensitivity, and elution order of the diastereomers. For N-protected amino acids like this compound, these methods are not directly applicable to the intact molecule but are essential for verifying the enantiomeric purity of the starting materials or for analyzing the compound after removal of the protecting groups.
Thermal Analysis and Stability Studies of this compound
Thermal analysis techniques are crucial for characterizing the physicochemical properties of materials, including their thermal stability, melting behavior, and decomposition pathways. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for these investigations.
Differential Scanning Calorimetry (DSC) in Research
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is used to determine transition temperatures and enthalpies of processes like melting, crystallization, and glass transitions. chromatographytoday.com
For this compound, DSC analysis reveals its melting behavior. A broad melting point range of 88-100 °C has been reported for Z-DL-alanine-N-hydroxysuccinimide ester. chemimpex.com This range may suggest the presence of impurities or polymorphic forms. In comparison, the corresponding single enantiomer, Z-L-alanine, exhibits a sharper melting point at 82-84 °C. sigmaaldrich.com The DSC thermogram would show an endothermic peak corresponding to the melting process, and the area under this peak can be integrated to calculate the enthalpy of fusion.
The data below compares the melting points of this compound and its related L-enantiomer.
| Compound | Melting Point (°C) |
| This compound | 88 - 100 chemimpex.com |
| Z-L-Ala-OH | 82 - 84 sigmaaldrich.com |
DSC is also valuable for studying the stability of the compound and its potential for solid-state reactions. Exothermic events in a DSC scan could indicate decomposition or polymerization, providing insight into the material's thermal stability. mdpi.com
Thermogravimetric Analysis (TGA) for Decomposition Studies
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov It is used to study thermal stability and decomposition kinetics. A TGA curve plots the percentage of mass loss against temperature.
A typical TGA experiment for a compound like this compound would involve heating the sample at a constant rate (e.g., 10 K/min) in an inert atmosphere like nitrogen. nih.gov The resulting TGA curve would likely show one or more mass loss steps, each corresponding to the elimination of a specific part of the molecule (e.g., the N-hydroxysuccinimide group, the benzyloxycarbonyl group, or decarboxylation). The onset temperature of decomposition is a key indicator of the compound's thermal stability. For instance, studies on the thermal decomposition of free alanine show it occurs in the temperature range of 200–300 °C. The presence of the Z and OSu groups would be expected to alter this decomposition profile.
Future Directions and Emerging Research Avenues for Z Dl Ala Osu
Exploration of Z-DL-Ala-osu in Automated Synthesis Platforms
The integration of this compound into automated systems is a key area of development, aiming to leverage its reactivity in high-throughput environments. This involves ensuring its compatibility with existing robotic platforms and developing new screening methods to rapidly optimize its use.
Compatibility with Solid-Phase Peptide Synthesis (SPPS) Automation
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of automated peptide production, where a growing peptide chain is anchored to an insoluble resin support. peptide.com This method allows for the use of excess reagents to drive reactions to completion, with easy purification by simple washing steps. peptide.com The compatibility of this compound in such systems hinges on the reactivity of its N-hydroxysuccinimide (OSu) ester and the properties of its N-benzyloxycarbonyl (Z) protecting group.
The Z-group is traditionally associated with solution-phase synthesis but can be employed in orthogonal SPPS strategies. bachem.comresearchgate.net Orthogonal protection schemes use multiple protecting groups that can be removed under different conditions, allowing for selective deprotection at various stages of a complex synthesis. peptide.com The Z-group is stable to the basic conditions used for Fmoc-group removal and resistant to the moderate acidolysis (TFA) used for Boc-group removal, making it a candidate for side-chain protection or for specific synthetic designs where its removal is desired at a different stage. researchgate.netug.edu.pl
As a coupling reagent, this compound would be introduced to the resin-bound peptide in a single step. Its OSu active ester facilitates the formation of the peptide bond. Studies on similar compounds, such as Boc-D-Ala-OSu, have demonstrated successful coupling reactions on solid supports using reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like N,N-Dimethylformamide (DMF). mdpi.compreprints.org The compatibility of OSu esters with SPPS is also shown in their use for conjugating molecules to resin-bound peptides. universiteitleiden.nl Automated SPPS protocols can be programmed to include the coupling of this compound, followed by the necessary wash cycles to remove byproducts and unreacted reagents. nih.gov
Table 1: Protecting Group Compatibility in Peptide Synthesis
| Protecting Group | Abbreviation | Typical Cleavage Condition | Compatibility Notes for SPPS |
|---|---|---|---|
| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine (B6355638) in DMF) nih.gov | Standard for temporary Nα-protection in SPPS. researchgate.net |
| tert-butyloxycarbonyl | Boc | Acid (e.g., Trifluoroacetic acid - TFA) peptide.com | Standard for temporary Nα-protection in an alternative SPPS strategy. researchgate.net |
Development of High-Throughput Screening Methodologies
High-Throughput Screening (HTS) provides a framework for rapidly testing numerous chemical reactions or biological interactions in parallel. acs.org This is typically achieved by miniaturizing experiments in 96- or 384-well microtiter plates and using robotics for liquid handling and automated plate readers for analysis. osu.eduoregonstate.edu
For this compound, HTS methodologies can be developed for two primary purposes:
Reaction Optimization: Screening for the optimal conditions (e.g., solvents, bases, coupling additives, temperature) for reactions involving this compound. By setting up an array of different conditions in a microplate, thousands of experiments can be run and analyzed quickly to identify the highest-yielding and purest outcomes. acs.org
Library Synthesis for Biological Screening: this compound can be used as a building block in the combinatorial synthesis of peptide libraries. nih.gov These libraries, containing thousands of unique peptides, can then be screened using HTS assays to identify "hit" compounds with desired biological activities, such as antimicrobial or enzymatic inhibitory effects. nih.gov The development of such screening platforms integrates automated synthesis, biological assays, and data analysis to accelerate drug discovery. osu.eduoregonstate.edu
Green Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce environmental impact, particularly concerning the use of hazardous solvents. acs.org Research into greener applications of this compound focuses on minimizing solvent use and employing catalytic methods.
Solvent-Free or Reduced-Solvent Reaction Conditions
A significant goal in green peptide chemistry is the replacement of conventional solvents like DMF and DCM. acs.org Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a promising alternative. Research has demonstrated that peptide bonds can be formed efficiently under solvent-free or minimal-solvent conditions using methods like ball-milling or twin-screw extrusion. acs.orgchemrxiv.org
Notably, the solvent-free synthesis of short peptides has been achieved by grinding N-hydroxysuccinimide esters with amino acids. acs.org This is directly applicable to this compound, suggesting its potential use in mechanochemical peptide synthesis, thereby eliminating the need for bulk solvents. Reactive extrusion has also been proven effective for the continuous, solventless preparation of di- and tripeptides from unactivated amino acids, showcasing a scalable green manufacturing process. chemrxiv.org
Table 2: Green Chemistry Strategies for Peptide Synthesis
| Strategy | Description | Relevance to this compound |
|---|---|---|
| Mechanochemistry (Ball Milling) | Using mechanical grinding to drive reactions between solid reagents. | N-hydroxysuccinimide esters have been successfully used in solvent-free peptide synthesis via ball milling. acs.org |
| Reactive Extrusion | Continuous mixing and reacting of materials in an extruder without bulk solvent. | Proven method for di- and tripeptide synthesis that could be adapted for this compound. chemrxiv.org |
| Green Solvents | Replacing hazardous solvents with more benign alternatives like 2-MeTHF or γ-valerolactone. acs.org | Future work could validate the performance of this compound in these greener solvent systems. |
Catalytic Methods for Enhanced Efficiency
Catalysis can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. While there is currently no universal green catalyst for peptide bond formation, research is active in this area. acs.org The use of modern coupling additives like OxymaPure can be considered a form of catalysis that enhances reaction rates and suppresses side reactions like racemization. chemrxiv.org
Another avenue is enzymatic catalysis, where enzymes like proteases or peptidases are used to form peptide bonds under mild, aqueous conditions. This approach offers high stereoselectivity and is environmentally friendly. Exploring the compatibility of this compound as a substrate for enzymatic ligation could open new pathways for green peptide synthesis, although industrial applications of this technology are still limited.
Advanced Mechanistic Studies using In Situ Spectroscopy
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. In situ spectroscopy allows chemists to monitor reactions in real-time, providing valuable data on reaction kinetics, intermediates, and byproduct formation without altering the reaction system. researchgate.netacs.org
For reactions involving this compound, techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly powerful.
In Situ FTIR Spectroscopy: This technique can be used to follow the progress of a peptide coupling reaction by monitoring the disappearance of the characteristic carbonyl stretching frequency of the OSu active ester and the concurrent appearance of the new amide bond carbonyl peak. This allows for Reaction Progress Kinetic Analysis (RPKA) to determine reaction orders and identify any catalyst inhibition or deactivation. researchgate.net
In Situ NMR Spectroscopy: By running a reaction directly in an NMR tube, one can track the concentrations of starting materials, products, and any transient intermediates. uni-muenchen.de Isotopic labeling studies, for example using ¹³C or ¹⁵N, can be combined with in situ NMR to unambiguously identify intermediates and elucidate the catalytic cycle, as has been demonstrated in studies of catalyzed rearrangements of amino acid derivatives. acs.org
These advanced mechanistic studies provide a precise picture of how this compound behaves under various conditions, enabling the rational design of more efficient and robust synthetic protocols.
Real-Time Monitoring of Coupling Reactions
The efficiency of peptide synthesis relies heavily on ensuring the complete reaction of coupling agents. Emerging research focuses on the implementation of Process Analytical Technology (PAT) for real-time monitoring of these reactions. For coupling reactions involving N-hydroxysuccinimide (NHS) esters like this compound, several non-invasive spectroscopic techniques are being adapted to track reaction kinetics and endpoints, particularly in solid-phase peptide synthesis (SPPS).
One prominent method is near-infrared (NIR) spectroscopy. nih.gov This technique can monitor the decrease of amine groups on a resin support and the corresponding increase of the newly formed amide bonds, providing a direct measure of reaction completion. nih.gov Multispectral imaging spectrometers based on NIR technology offer fast scanning and high sensitivity, making it possible to simultaneously monitor multiple reactions in different compartments, a feature highly valuable in combinatorial chemistry. nih.gov Another powerful tool is Raman spectroscopy, which has been successfully integrated into industrial SPPS to optimize processes by providing real-time data on reaction progress. Refractive index (RI) monitoring has also been demonstrated as a universal tool for following the distinct stages of SPPS, including coupling, deprotection, and washing steps. cam.ac.uk By tracking changes in the refractive index of the reaction solution, the consumption of reagents and the formation of products can be followed online, helping to determine the precise endpoint of the reaction. cam.ac.uk These real-time monitoring techniques are pivotal for optimizing the use of reagents like this compound, minimizing waste, and ensuring the highest possible yield and purity of the final peptide product. cam.ac.uk
Table 1: Comparison of Real-Time Monitoring Techniques for Peptide Coupling Reactions
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Near-Infrared (NIR) Spectroscopy | Measures vibrational overtones and combination bands of molecules like N-H and C=O. | Non-invasive, fast, can penetrate samples, suitable for solid-phase. nih.gov | Lower sensitivity than mid-IR, complex spectral data. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, sensitive to bond vibrations. | High specificity, can be used in aqueous solutions, non-destructive. | Can be affected by fluorescence, may have weaker signals. |
| Refractive Index (RI) Monitoring | Measures changes in the refractive index of the reaction medium as its composition changes. | Universal application to all reaction steps, simple, cost-effective. cam.ac.uk | Non-specific, sensitive to temperature and pressure fluctuations. |
| UV-Vis Spectroscopy | Measures the absorption of UV or visible light by molecules, often used to monitor protecting group cleavage. | High sensitivity, well-established for specific chromophores (e.g., Fmoc group). acs.org | Limited to reactions involving chromophores, less informative for the coupling step itself. |
Identification of Short-Lived Intermediates
The reaction between an NHS ester such as this compound and a primary amine proceeds through a generally accepted mechanism involving a transient tetrahedral intermediate. acs.org In this mechanism, the amine's nucleophilic attack on the ester's carbonyl carbon forms the intermediate, which then collapses, eliminating the N-hydroxysuccinimide leaving group to form a stable amide bond. acs.org Due to the high reactivity and fleeting nature of this intermediate, its direct detection and characterization are exceptionally challenging.
Kinetic studies on the aminolysis of NHS esters in various solvents provide indirect evidence for the existence of these intermediates. scispace.com The reaction rates and their dependence on the basicity of the reacting amine are consistent with a mechanism where a tetrahedral intermediate is formed in a rapid pre-equilibrium step, followed by its rate-determining breakdown. scispace.com Advanced mass spectrometry techniques and specialized chemical trapping methods are emerging as powerful tools for identifying such short-lived species. mdpi.com For instance, radical intermediates in other chemical processes have been successfully detected using custom-designed trapping agents that react with the transient species to form a stable product, which can then be analyzed by electrospray ionization mass spectrometry (ESI-MS). mdpi.com A similar approach could theoretically be applied to the study of peptide coupling reactions. Furthermore, some enzymatic peptide synthesis pathways have been shown to proceed via detectable thioester intermediates, which are subsequently converted to peptide bonds through a chemical S→N acyl transfer, highlighting that the isolation of reaction intermediates is possible under specific conditions. frontiersin.org
Integration of this compound in Multicomponent Reactions for Peptide Diversification
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are a cornerstone of modern synthetic chemistry for building molecular diversity. frontiersin.orgirb.hr Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are particularly valuable for generating libraries of peptide-like molecules, or peptidomimetics. researchgate.netrsc.org The Ugi reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. mdpi.com
The pre-activated nature of this compound allows it to function as a direct substitute for the carboxylic acid component in certain MCR setups. The high reactivity of the N-hydroxysuccinimide ester towards amines can be exploited to incorporate the Z-protected alanine (B10760859) scaffold into a more complex molecular structure in a single step. nih.gov This approach enables the rapid assembly of diverse peptide-peptoid hybrids and other peptidomimetic structures that would otherwise require lengthy, sequential synthetic routes. rsc.org The ability to use N-protected amino acids in MCRs is a key strategy for expanding the chemical space of potential therapeutic agents and biological probes. irb.hrnih.gov
Exploiting Reactivity in One-Pot Syntheses
The primary advantage of multicomponent reactions is their one-pot nature, which maximizes synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. frontiersin.org The use of this compound in a one-pot Ugi-type synthesis allows for the direct formation of complex N-alkylated peptide derivatives. In such a reaction, this compound would react with the amine, carbonyl compound, and isocyanide to yield a product containing the core elements of all four reactants. acs.org
This strategy has been successfully used to create libraries of compounds for drug discovery. nih.gov For example, N-protected amino acids have been used as the acid component in Ugi reactions to generate peptoids that are subsequently conjugated to DNA for the creation of DNA-encoded libraries (DELs). nih.gov The compatibility of the NHS ester functionality with MCR conditions allows for the generation of structurally complex molecules with a high degree of diversity, as different amines, aldehydes/ketones, and isocyanides can be readily substituted. rsc.org
Table 2: Hypothetical Ugi Four-Component Reaction (U-4CR) with this compound
| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Isocyanide) | Component 4 (Acid) | Resulting Peptidomimetic Structure |
|---|---|---|---|---|
| Benzylamine | Acetone | tert-Butyl isocyanide | This compound | A complex, N-alkylated, α,α-disubstituted dipeptide derivative incorporating all four components. |
Expanding Chemical Space for Research
The development of novel therapeutic agents and chemical probes often requires exploration beyond traditional molecular scaffolds. Multicomponent reactions utilizing building blocks like this compound are powerful engines for expanding the accessible chemical space for research. irb.hrfrontiersin.org By combining different sets of reactants in Ugi or Passerini-type reactions, chemists can rapidly generate large libraries of peptidomimetics with significant structural and stereochemical diversity. irb.hrresearchgate.net
These peptidomimetic structures often possess improved pharmacological properties compared to natural peptides, such as enhanced stability against enzymatic degradation. cam.ac.uk The creation of diverse molecular libraries is crucial for identifying new lead compounds in drug discovery and for developing probes to investigate complex biological pathways. irb.hrfrontiersin.org The integration of this compound and similar activated amino acids into MCR-based synthetic strategies provides a highly efficient route to novel, sp3-rich, conformationally constrained molecules that populate a chemical space distinct from that of traditional combinatorial libraries. acs.orgfrontiersin.org This expansion of molecular diversity increases the probability of discovering molecules with novel biological activities. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing Z-DL-Ala-osu, and how should data be validated?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Validate data through cross-referencing with published spectra of analogous N-hydroxysuccinimide (NHS) esters. For reproducibility, ensure solvent purity and standardized calibration protocols .
- Data Interpretation : Compare chemical shifts with literature values (e.g., δ 2.8–3.0 ppm for NHS ester protons). Document deviations exceeding ±0.1 ppm as potential impurities or stereochemical anomalies.
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Experimental Design :
- Variables : pH (4.0–9.0), temperature (4°C, 25°C, 40°C), and exposure time (0–30 days).
- Controls : Include a sealed, inert atmosphere (argon) to isolate oxidative degradation.
- Analysis : Quantify degradation via HPLC with UV detection (λ = 220 nm). Use Arrhenius kinetics to model shelf-life predictions .
Advanced Research Questions
Q. How can contradictory data in this compound’s reaction kinetics with amino groups be resolved?
- Contradiction Analysis :
- Step 1 : Audit experimental variables (e.g., solvent polarity, nucleophile concentration). Use surface response methodology (SRM) to identify nonlinear interactions.
- Step 2 : Apply density functional theory (DFT) to model transition states, comparing computational activation energies with empirical Arrhenius plots .
- Step 3 : Reconcile discrepancies by isolating solvent effects (e.g., DMSO vs. THF) through controlled kinetic studies .
Q. What strategies optimize this compound’s enantiomeric purity in peptide coupling reactions?
- Methodological Framework :
- Chiral Control : Use chiral auxiliaries (e.g., Oppolzer’s sultam) during synthesis. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD).
- Kinetic Resolution : Screen coupling agents (e.g., HOBt vs. HOAt) to minimize racemization. Correlate ee with reaction time and temperature using multivariate regression .
- Validation : Cross-validate results with X-ray crystallography of intermediate diastereomers to confirm stereochemical fidelity .
Q. How should researchers address ethical and reproducibility challenges in this compound studies?
- Ethical Compliance :
- Submit experimental protocols to institutional review boards (IRBs) for synthetic byproduct safety assessments.
- Disclose all reagent suppliers and lot numbers to mitigate batch variability .
- Reproducibility :
- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw NMR/HPLC datasets in open repositories (e.g., Zenodo) with standardized metadata .
Data Analysis and Reporting Standards
Q. What statistical models are appropriate for analyzing this compound’s bioactivity data?
- Model Selection :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
